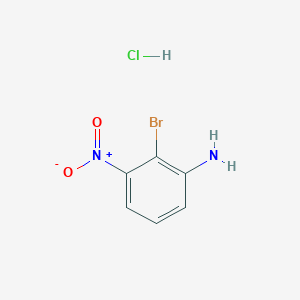![molecular formula C21H24N2O3 B1379397 Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate CAS No. 1461705-89-4](/img/structure/B1379397.png)
Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
Übersicht
Beschreibung
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a biphenyl and dihydroisoxazole moiety. This compound is notable for its use in various chemical reactions and its role as a protecting group in organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. This reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the nucleophilic addition-elimination mechanism . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Biology: In biological studies, it can be used to modify peptides and proteins, aiding in the study of their structure and function.
Wirkmechanismus
The mechanism of action of tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves the stabilization of the carbamate group through resonance. The tert-butyl group provides steric hindrance, protecting the carbamate from nucleophilic attack. Upon deprotection, the carbamate group can be cleaved under acidic conditions, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Phenylmethoxycarbonyl (Cbz) derivatives: These compounds also serve as protecting groups for amines but require stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl) derivatives: These are used in peptide synthesis and can be removed under basic conditions, providing an orthogonal protection strategy.
Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-[[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)25-20(24)22-14-18-13-19(23-26-18)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJIKEDPOOJYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


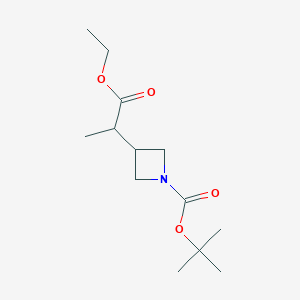

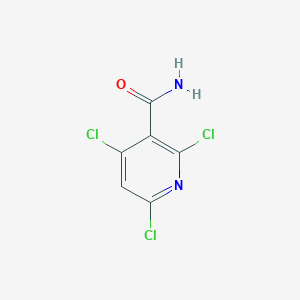
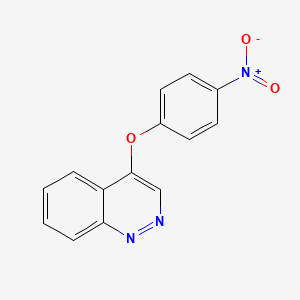
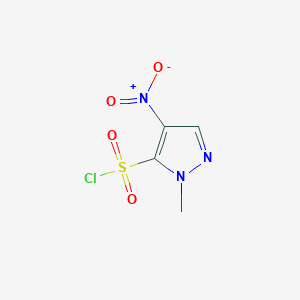
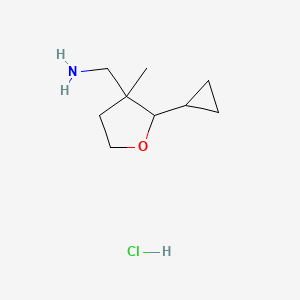
![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
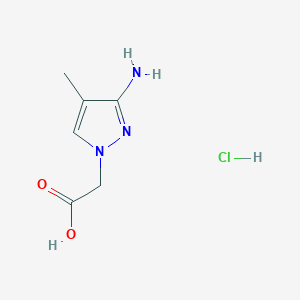
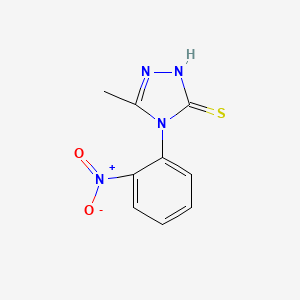
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)
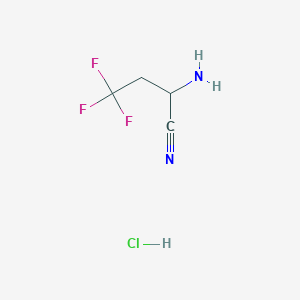

![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
